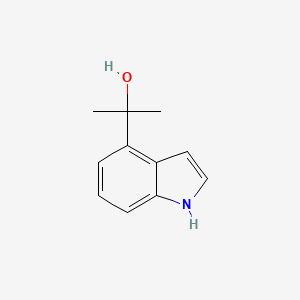

2-(1H-indol-4-yl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1H-indol-4-yl)propan-2-ol |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12-13H,1-2H3 |

InChI Key |

PICFWOLPDBDCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C2C=CNC2=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 4 Yl Propan 2 Ol and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(1H-indol-4-yl)propan-2-ol reveals several logical bond disconnections to identify potential starting materials. The most straightforward strategies involve disconnecting the propan-2-ol side chain from the indole (B1671886) core or deconstructing the indole ring itself.

Strategy 1: Disconnection of the C-4 Side Chain

The primary disconnection is the C-C bond between the indole C-4 position and the tertiary alcohol carbon. This leads to a 4-functionalized indole synthon (e.g., 4-bromo-1H-indole or indole-4-boronic acid) and an acetone (B3395972) or isopropenyl equivalent. For instance, a Grignard reaction between a protected 4-bromoindole (B15604) and acetone would yield the target molecule upon deprotection and workup.

Strategy 2: Indole Ring Formation

Alternatively, the indole ring can be disconnected, which forms the basis of numerous named indole syntheses. This approach involves cyclizing a suitably substituted benzene (B151609) derivative. For this compound, this would begin with a 1,2,3-trisubstituted benzene ring. A key precursor would be a meta-substituted aniline (B41778) or phenylhydrazine (B124118), carrying the propan-2-ol moiety or a precursor group.

These disconnection strategies form the foundation for the various synthetic methods detailed below.

Classical and Modern Approaches for Indole Ring Construction with C-4 Functionalization

The construction of the indole scaffold, particularly with substitution at the C-4 position, can be achieved through both classical and contemporary synthetic methods.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com

To synthesize a 4-substituted indole, a meta-substituted phenylhydrazine is required. The regiochemical outcome of the cyclization is dictated by the position of the substituent on the phenylhydrazine ring. However, the use of unsymmetrical ketones can lead to the formation of regioisomeric product mixtures, which is a potential drawback of this method. bhu.ac.in For the specific synthesis of this compound, one could envision a reaction between (3-(2-hydroxypropan-2-yl)phenyl)hydrazine and an appropriate carbonyl compound, followed by cyclization. The stability of the precursor hydrazine (B178648) to the acidic conditions is a critical consideration.

Modern organic synthesis has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including indoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Several palladium-catalyzed strategies are applicable for synthesizing 4-substituted indoles:

Heck Reaction and Isomerization: An enol triflate derived from N-tosyl-4-oxo-tetrahydroindole can serve as a precursor for introducing substituents at the C-4 position via palladium-catalyzed carbon-carbon bond formation. clockss.org Subsequent dehydrogenation yields the aromatic 4-substituted indole. clockss.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, on a pre-formed 4-haloindole are powerful methods for introducing a variety of substituents. nih.gov For example, 4-iodoindoles can be coupled with different boronic acids or terminal alkynes to build a library of highly substituted indoles. nih.gov

Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization of N-aryl imines, formed from readily available anilines and ketones, provides an atom-economic route to indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

A summary of representative palladium-catalyzed reactions for 4-substituted indole synthesis is provided in the table below.

| Reaction Type | Precursors | Catalyst/Reagents | Outcome | Reference |

| Carbonylation | Enol triflate of N-tosyl-4-oxo-tetrahydroindole | Pd(OAc)₂, PPh₃, CO, K₂CO₃ | 4-Carbomethoxy-N-tosyl-4,5-dihydro-1H-indole | clockss.org |

| Suzuki-Miyaura Coupling | 4-Iodoindoles, Boronic acids | Palladium catalyst | 4-Aryl/alkyl indoles | nih.gov |

| Sonogashira Coupling | 4-Iodoindoles, Terminal alkynes | Palladium catalyst, Cu(I) co-catalyst | 4-Alkynyl indoles | nih.gov |

| Oxidative C-H Cyclization | N-aryl imines (from anilines and ketones) | Pd(OAc)₂, O₂ | Substituted indoles | organic-chemistry.org |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to develop more environmentally benign processes. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many indole syntheses, including Fischer, Bischler, and Madelung-type reactions. tandfonline.comtandfonline.com This technique is often combined with the use of greener solvents or solvent-free conditions. tandfonline.comopenmedicinalchemistryjournal.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents aligns with green chemistry principles. openmedicinalchemistryjournal.com Water, in particular, is an economical and environmentally friendly medium for certain indole syntheses. openmedicinalchemistryjournal.com

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or with a non-toxic, recyclable catalyst is a major goal. rsc.org For instance, an intramolecular photocyclization of carbonyls and tertiary amines has been discovered for indole synthesis that does not require a photocatalyst. rsc.org Similarly, the use of DDQ as an oxidant enables an effective metal-free C-H amination to produce substituted indoles. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction followed by an acid-induced cyclization, allow for the assembly of complex indole structures from simple starting materials in a single pot, increasing efficiency and reducing waste. rsc.org

Stereoselective Synthesis of the Propan-2-ol Side Chain at C-4

Stereoselectivity is a critical consideration in the synthesis of many chiral drug molecules. For the target compound, this compound, the propan-2-ol side chain itself is achiral . The tertiary carbinol carbon is bonded to two identical methyl groups, meaning it is not a stereocenter.

However, for analogs where the side chain is chiral, such as a 1-phenyl-2-(1H-indol-4-yl)propan-2-ol or a 1-(1H-indol-4-yl)propan-1,2-diol, stereoselective synthesis would be paramount. In such hypothetical cases, methods like asymmetric reduction of a ketone precursor or the use of chiral auxiliaries would be employed.

In the context of synthesizing chiral indole analogs, a chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is removed.

An example of this strategy involves the use of chiral auxiliaries derived from amino acids, such as (R)- or (S)-phenylglycinol. researchgate.net These can be used to form chiral lactams which then guide the stereoselective introduction of substituents. researchgate.net For instance, the anion of a Schöllkopf chiral auxiliary, derived from D-valine, was used in the total synthesis of Tryprostatin A to establish a key stereocenter. rsc.org Similarly, (2R)-2-amino-2-phenylethanol has been employed as a chiral auxiliary to synthesize chiral 1-substituted-tetrahydro-β-carbolines. rsc.org

While not directly applicable to the achiral side chain of this compound, this methodology is fundamental for creating stereochemically pure versions of its more complex, chiral analogs. The choice of auxiliary and the specific reaction conditions are crucial for achieving high diastereomeric or enantiomeric excess. rsc.orgresearchgate.net

Asymmetric Catalysis for Alcohol Stereocenters

The generation of a chiral tertiary alcohol, such as that in this compound, is a significant challenge in synthetic chemistry. The direct asymmetric addition of carbon nucleophiles to prochiral ketones is one of the most common methods, but it often faces hurdles like low reactivity of the ketone precursor and inadequate enantiofacial differentiation. researchgate.net

A prominent strategy involves the asymmetric addition of organometallic reagents to a ketone. For the synthesis of this compound, this would typically involve the reaction of a methyl organometallic reagent, like a Grignard reagent (methylmagnesium bromide), with a 4-acetyl-1H-indole precursor. To achieve asymmetry, this reaction can be mediated by a chiral catalyst system. For instance, copper(I)-based catalysts paired with chiral phosphoramidite (B1245037) ligands have been successfully employed in the asymmetric conjugate addition of Grignard reagents to indole derivatives, achieving high yields and enantiomeric ratios. nih.govd-nb.info This methodology, while demonstrated for generating chiral 3-sec-alkyl-substituted indoles, provides a foundational principle that could be adapted for additions to a C4-carbonyl group. nih.gov

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. While specific examples for this compound are not detailed in the literature, the principle is widely applied in asymmetric synthesis. researchgate.net

Furthermore, late-stage intramolecular cyclization can be a highly effective method for establishing chirality. In the synthesis of complex indole alkaloids like CBI (1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one), a key step involves a selective metal-halogen exchange followed by a regioselective intramolecular epoxide opening. nih.gov This type of strategy, which introduces chirality late in the synthetic sequence, could be envisioned for analogs of this compound where a suitable precursor is designed to undergo a stereoselective ring-closing reaction to form the chiral alcohol.

Enzymatic or Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral alcohols. researchgate.net However, the enzymatic synthesis of chiral tertiary alcohols presents considerable challenges, primarily due to the steric bulk around the prochiral center, which hinders the accommodation of the substrate in the enzyme's active site. rsc.org Despite these difficulties, several enzymatic strategies have been developed. rsc.orgresearchgate.net

Seven main enzyme-catalyzed strategies are recognized for producing enantiomerically pure alcohols, including asymmetric reduction of carbonyls, kinetic resolution of racemates, and regio- and stereoselective hydroxylation. rsc.org

Kinetic Resolution: A widely used method is the kinetic resolution of a racemic mixture of the alcohol. This involves an enzyme, typically a lipase, that selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). Lipases such as Candida antarctica Lipase B (CALB) are frequently used. researchgate.net For example, in the synthesis of precursors for the β-blocker pindolol, which also features an indole-4-oxy propanol (B110389) structure, racemic 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol was resolved using CALB. mdpi.compreprints.org In one study, the esterification of this racemic alcohol at 53% conversion resulted in the (R)-enantiomer of the alcohol with 92% enantiomeric excess (ee) and the (S)-acetate with 81% ee. mdpi.com This demonstrates the potential of lipases to resolve structurally similar indole derivatives.

Enzymatic Hydroxylation: Another approach is the direct hydroxylation of a C-H bond. While challenging, certain enzyme families, such as cytochrome P450 monooxygenases, are capable of catalyzing the hydroxylation of non-activated carbon atoms to create tertiary alcohols. researchgate.net

Other Biocatalytic Methods: The enantioselective addition of water to α,β-unsaturated ketones or enantioselective aldol (B89426) additions represent other potential biocatalytic routes to chiral hydroxyl ketones, which could serve as precursors to tertiary alcohols. rsc.org For instance, YerE from Yersinia pseudotuberculosis has been used to produce chiral tertiary alcohols via an aldol addition mechanism. rsc.org

The table below summarizes enzymatic approaches applicable to the synthesis of chiral tertiary alcohols.

| Enzymatic Strategy | Enzyme Class Example | Application | Reference |

| Kinetic Resolution | Lipase (Candida antarctica Lipase B) | Enantioselective acylation of racemic secondary and tertiary alcohols. | researchgate.netmdpi.com |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Reduction of prochiral ketones to secondary alcohols (less common for tertiary). | rsc.org |

| Stereoselective Hydroxylation | Cytochrome P450 Monooxygenase | Direct hydroxylation of C-H bonds to form tertiary alcohols. | researchgate.net |

| Enantioselective Aldol Addition | Aldolase (e.g., YerE) | Carbon-carbon bond formation to produce chiral β-hydroxy carbonyl compounds. | rsc.org |

Optimization of Reaction Conditions and Yield

Solvent Effects and Temperature Optimization

The choice of solvent is critical in the synthesis of indole derivatives as it can profoundly influence reaction pathways and yields. The indole nucleus has two primary sites for electrophilic attack: the N1-position and the C3-position. The regioselectivity of this attack is often dictated by the solvent environment. wikipedia.org

Solvent Polarity: In reactions involving organometallic indole derivatives (e.g., indole Grignard reagents), polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) tend to favor reactions at the N1 position. In contrast, nonpolar solvents such as toluene (B28343) or dichloromethane (B109758) (CH2Cl2) typically promote electrophilic attack at the C3 carbon. wikipedia.orgresearchgate.net For synthesizing this compound, where the functional group is at C4, the key reaction would likely be the addition of a methyl nucleophile to a 4-acylindole. In such cases, solvent choice affects the solubility of reagents and the stability of intermediates. Studies on the alkylation of indoles have shown CH2Cl2 to be an optimal solvent in certain contexts, providing yields as high as 93%, while solvents like ethyl acetate, THF, and acetone gave poor results. researchgate.net

Temperature: Temperature is a crucial parameter for optimization, particularly in exothermic reactions like Grignard additions. For the Bartoli indole synthesis involving the reaction of nitroarenes with Grignard reagents, temperature optimization was found to be critical. An optimal temperature range of -20 °C to 0 °C was identified for certain substrates to achieve high purity and yield. beilstein-journals.org For Grignard additions to imine derivatives of isatin, an initial low temperature of -40 °C followed by stirring at room temperature was found to be effective. acs.org Controlling the temperature can minimize the formation of byproducts and prevent the decomposition of sensitive reagents or intermediates.

Catalyst Selection and Ligand Design

For asymmetric reactions, the catalyst and its associated ligand are the cornerstones of achieving high enantioselectivity and efficiency.

Catalyst System: In the context of synthesizing chiral indole derivatives, copper-based catalysts have proven highly effective. A system of CuBr·SMe2 with a chiral phosphoramidite ligand was optimized for the asymmetric addition of Grignard reagents to in situ generated vinylogous imines from sulfonyl indoles. nih.govd-nb.info The selection of the copper salt and ligand was paramount to the reaction's success.

Ligand Design: The structure of the chiral ligand is arguably the most important factor in inducing asymmetry. In the aforementioned copper-catalyzed system, various phosphoramidite ligands were screened, with one designated as L6 providing superior enantiomeric ratios compared to others. nih.gov The ligand's steric and electronic properties create a chiral pocket around the metal center, which forces the incoming nucleophile to approach the substrate from a specific face. Similarly, cobalt-catalyzed C-H bond activation for the alkylation of indoles showed that the choice of ligand (e.g., bathocuproine) was essential for achieving good yields. beilstein-journals.org The careful design and selection of ligands are thus indispensable for developing a successful asymmetric synthesis of this compound.

The following table presents an example of reaction condition optimization for a related indole synthesis.

| Entry | Ligand | Solvent | Conversion (%) | Enantiomeric Ratio (e.r.) |

| 1 | -- | CH2Cl2 | >99 | -- |

| 2 | L1 | CH2Cl2 | >99 | 75.5:24.5 |

| 3 | L6 | CH2Cl2 | >99 | 97.5:2.5 |

| 4 | L6 | tBuOMe | 80 | 58:42 |

| 5 | L6 | Toluene | 95 | 60:40 |

| Adapted from optimization studies on the copper-catalyzed asymmetric addition to sulfonylindoles. nih.gov |

High-Throughput Synthesis Methodologies

Modern drug discovery and materials science rely on the rapid synthesis and screening of compound libraries. High-throughput synthesis methodologies enable the accelerated exploration of chemical space to identify optimal reaction conditions and novel derivatives.

Automated Synthesis: Technologies like acoustic droplet ejection (ADE) allow for the miniaturization of reactions to the nanomole scale in well plates. researchgate.netnih.gov This highly automated process reduces the consumption of reagents and solvents and allows for the rapid screening of a vast number of building blocks and reaction parameters. For example, ADE has been used to perform an interrupted Fischer indole synthesis combined with Ugi-type reactions, generating diverse drug-like scaffolds. researchgate.netnih.gov This technology could be applied to scout for optimal conditions for the synthesis of this compound by varying precursors, catalysts, solvents, and temperatures in a combinatorial fashion.

Microflow Synthesis: Microflow reactors, which use channels with sub-millimeter diameters, offer precise control over reaction parameters like time and temperature. eurekalert.orglabmanager.com The high surface-area-to-volume ratio allows for extremely rapid mixing and heat transfer. This is particularly advantageous for reactions involving unstable intermediates or that are highly exothermic. A research group at Nagoya University developed an ultrafast microflow method for heteroatom alkylation of indoles, which limited the formation of unwanted dimerization byproducts by controlling the reaction time to milliseconds. eurekalert.orglabmanager.com Such a system would be ideal for optimizing the synthesis of this compound, potentially improving yield and purity while being readily scalable for manufacturing. labmanager.com

Post-Synthetic Modifications and Derivatization of the Propan-2-ol Moiety

Once this compound is synthesized, the tertiary propan-2-ol group can be chemically modified to create a variety of derivatives. Derivatization is often performed to alter the compound's properties, such as for analytical purposes or to explore structure-activity relationships.

Conversion to Alkyl Halides: Tertiary alcohols react rapidly with concentrated hydrochloric acid at room temperature to form the corresponding tertiary alkyl chloride. echemi.com This chloride is a versatile intermediate that can be subsequently reacted with various nucleophiles. For example, it can react with an N,N-dialkyl aromatic diamine to form a quaternary ammonium (B1175870) salt, which is useful for quantification via UV spectroscopy. echemi.com

Esterification: The hydroxyl group can be converted into an ester. A common derivatization method for alcohols, used for characterization, is the reaction with 3,5-dinitrobenzoyl chloride to form a solid crystalline 3,5-dinitrobenzoate (B1224709) derivative, whose melting point can be used for identification. sciepub.com Other acylating agents like benzoyl chloride can also be used. libretexts.org

Silylation: For analysis by gas chromatography (GC), the polarity and low volatility of alcohols can be problematic. Silylation is a common derivatization technique where an active hydrogen on the alcohol is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting silyl ether is more volatile and thermally stable, making it more amenable to GC analysis. libretexts.orgsigmaaldrich.com The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, meaning more forcing conditions might be required for the tertiary alcohol in this compound. sigmaaldrich.com

Formation of Ethers: The alcohol can also be converted to an ether, for instance, through a Williamson ether synthesis, although this is more challenging for sterically hindered tertiary alcohols.

The table below lists common derivatization reagents for alcohols.

| Derivatization Method | Reagent Example | Functional Group Formed | Purpose | Reference |

| Alkylation | Concentrated HCl | Tertiary Alkyl Chloride | Intermediate for further synthesis | echemi.com |

| Acylation / Esterification | 3,5-Dinitrobenzoyl chloride | Ester | Crystalline derivative for identification | sciepub.com |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Increase volatility for GC analysis | sigmaaldrich.com |

| Acylation | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbonate | Enhance UV/fluorescence detection | libretexts.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₁₁H₁₃NO, HRMS would be used to measure the exact mass of its molecular ion.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). An experimentally determined mass from an HRMS analysis that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, the protonated molecule, [M+H]⁺, would be observed in positive-ion mode ESI-HRMS.

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Mass (Da) |

|---|---|---|

| C₁₁H₁₃NO | [M] | 175.0997 |

| C₁₁H₁₄NO⁺ | [M+H]⁺ | 176.1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR for Proton Connectivity and Chemical Environment

A ¹H NMR spectrum of this compound would provide key information. The spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) shows the number of adjacent protons, which helps establish connectivity.

Expected signals would include:

A singlet for the two equivalent methyl (CH₃) groups on the propan-2-ol side chain.

A singlet for the tertiary alcohol (OH) proton, which may be broad and is exchangeable with D₂O.

A singlet for the indole N-H proton, typically found downfield.

Signals for the five protons on the indole ring system (three on the benzene ring portion and two on the pyrrole (B145914) ring portion), with chemical shifts and coupling patterns characteristic of the 4-substituted indole scaffold.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals would be expected, corresponding to its eleven carbon atoms. The chemical shifts would differentiate between the sp³-hybridized carbons of the propan-2-ol side chain and the sp²-hybridized carbons of the indole ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Alcohol Carbon (C-OH) | 70-80 |

| Methyl Carbons (-CH₃) | 25-35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Assignment

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the proton connectivity within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch (H-bonded) | 3500-3200 (broad) |

| Indole N-H | N-H stretch | ~3400 (sharp to medium) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Aromatic C=C | C=C stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system of this compound contains a conjugated aromatic system that will absorb UV light. The spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max) that are indicative of the indole chromophore. These absorptions correspond to π→π* transitions within the aromatic system.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usnih.gov This differential absorption provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration. For a chiral compound like this compound, which possesses a stereocenter at the propan-2-ol moiety, VCD is an invaluable tool for unambiguously determining the absolute configuration (R or S) of its enantiomers in solution, a feat that is often challenging with other analytical methods. americanlaboratory.comdtu.dk

The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it to the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. youtube.com

Illustrative Example with a Chiral Alcohol:

Due to the absence of specific VCD data for this compound, the following table presents hypothetical VCD spectral data based on typical observations for chiral alcohols. This data illustrates the kind of information obtained from a VCD experiment.

| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) - Experimental | ΔA (x 10⁻⁵) - Calculated (R-isomer) | Vibrational Assignment |

| 3650 | +2.5 | +2.8 | O-H stretch |

| 3050 | -1.8 | -2.0 | Aromatic C-H stretch |

| 2980 | +3.1 | +3.5 | Asymmetric CH₃ stretch |

| 1450 | -1.5 | -1.7 | CH₃ bend |

| 1100 | +4.2 | +4.5 | C-O stretch |

X-ray Crystallography for Solid-State Structural Determination

Illustrative Example with a Substituted Indole Derivative:

In the absence of a published crystal structure for this compound, the following table provides representative crystallographic data for a hypothetical indole derivative, illustrating the parameters obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

| Hydrogen Bonds | N-H···O, O-H···N |

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity of a substance. researchgate.net When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance over a wide range of wavelengths. This is particularly useful for indole-containing compounds, which typically exhibit characteristic UV absorbance maxima. An HPLC-DAD method for this compound would involve separating the main compound from any impurities on a suitable stationary phase, with the DAD providing both quantitative data (from peak area) and qualitative information (from the UV spectrum of each peak).

Illustrative Example of an HPLC-DAD Purity Assay:

The following table outlines a hypothetical HPLC-DAD method for the purity assessment of an indole derivative.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, polar molecules like this compound, which contain hydroxyl and N-H functional groups, are often not sufficiently volatile for direct GC analysis. libretexts.org Therefore, a derivatization step is typically required to convert these polar groups into less polar, more volatile moieties. mdpi.com A common approach is silylation, where the active hydrogens are replaced with trimethylsilyl (TMS) groups. researchgate.netnih.gov The resulting TMS-ether and TMS-indole derivatives can then be readily analyzed by GC-MS.

Illustrative Example of a GC-MS Method for a Silylated Derivative:

The table below describes a potential GC-MS method for the analysis of the silylated form of an indole alcohol.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Chiral Chromatography for Enantiomeric Purity

For a chiral compound, determining the enantiomeric purity, or enantiomeric excess (ee), is of paramount importance. Chiral chromatography is the most widely used technique for this purpose. nih.gov This can be achieved using either chiral HPLC or chiral GC, where the stationary phase is coated with a chiral selector that interacts differently with the two enantiomers, leading to their separation.

For this compound, a chiral HPLC method would likely employ a column with a polysaccharide-based chiral stationary phase. The two enantiomers would exhibit different retention times, and their relative peak areas would be used to calculate the enantiomeric excess.

Illustrative Example of a Chiral HPLC Separation:

The following table outlines a hypothetical chiral HPLC method for the separation of the enantiomers of a chiral indole propanol derivative.

| Parameter | Condition |

| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | ~12.3 min |

| Retention Time (Enantiomer 2) | ~14.1 min |

Chemical Compound Information

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, provide reliable predictions of ground state geometries and electronic properties. rjpbcs.com In the case of "2-(1H-indol-4-yl)propan-2-ol," DFT would be instrumental in optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as dipole moment and atomic charges. rjpbcs.com The calculated parameters for analogous indole structures suggest that the indole ring remains largely planar, with the propan-2-ol substituent influencing the local electronic environment. rjpbcs.com

Table 1: Representative Ground State Properties of an Indole Derivative Calculated by DFT

| Property | Calculated Value |

|---|---|

| Total Energy | -554.9 Hartree |

| Dipole Moment | 2.5 Debye |

| C-N Bond Length (indole) | 1.38 Å |

| C-C Bond Length (indole) | 1.40 Å |

| O-H Bond Length (propanol) | 0.97 Å |

This table presents hypothetical data for "this compound" based on typical values obtained for similar indole derivatives in DFT calculations.

For even higher accuracy, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed. rjpbcs.com These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. Studies on substituted indoles using ab initio calculations have been crucial in understanding the effects of different functional groups on the electronic properties of the indole core. rjpbcs.comnih.gov For "this compound," ab initio calculations would refine the understanding of its electronic structure and contribute to a more precise prediction of its reactivity. acadpubl.eu

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-donating nature, while the LUMO distribution can vary depending on the substituents. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. In "this compound," the propan-2-ol group is expected to have a modest influence on the HOMO and LUMO energies compared to more strongly electron-donating or withdrawing groups. rjpbcs.com

Table 2: Representative Frontier Molecular Orbital Data for an Indole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical FMO data for "this compound" based on typical values for related indole compounds.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of the propan-2-ol side chain in "this compound" necessitates conformational analysis to understand its three-dimensional structure and behavior over time.

The rotation around the single bond connecting the propan-2-ol group to the indole ring allows for different spatial arrangements, or conformers. Computational methods can map the potential energy surface to identify the most stable conformers. For similar structures, it has been shown that both syn and anti rotamers can exist, with their relative stability influenced by intramolecular interactions and the surrounding environment. acs.org The hydroxyl group of the propan-2-ol moiety can form hydrogen bonds with the indole nitrogen, potentially stabilizing certain conformations.

The conformation of "this compound" is expected to be significantly influenced by the solvent. researchgate.netacs.org Molecular dynamics (MD) simulations can model the behavior of the molecule in different solvent environments, providing insights into how solvent molecules interact with the compound and affect its conformation. nih.gov In polar protic solvents like alcohols, the solvent can form hydrogen bonds with both the indole NH and the hydroxyl group of the side chain, which can alter the relative stability of different conformers. acs.orgnih.gov This is a critical consideration as the predominant conformation can dictate the molecule's biological activity and other properties. Studies on related indole-alcohols have demonstrated that the presence of alcohol solvents can stabilize conformations that might be less favored in the gas phase or in non-polar solvents. nih.gov

Dynamic Behavior and Flexibility Assessment

Molecular Dynamics (MD) simulations offer a computational microscope to observe the movement of a molecule over time, providing critical insights into its conformational flexibility. An MD simulation for this compound would typically be performed by placing the molecule in a simulated aqueous environment and calculating the forces between atoms over a set period, revealing how the molecule flexes and folds.

The primary regions of flexibility in this compound are the rotatable bonds within the propan-2-ol side chain. The bond connecting the isopropyl group to the indole ring is of particular interest. Analysis of the simulation trajectory would involve calculating the Root-Mean-Square Deviation (RMSD) to assess the stability of the molecule's core structure and the Root-Mean-Square Fluctuation (RMSF) to identify specific atoms or regions with high mobility.

Hypothetically, the indole ring, being a rigid aromatic system, would exhibit low RMSF values, indicating structural stability. In contrast, the terminal methyl and hydroxyl groups of the propan-2-ol side chain would display higher RMSF values, highlighting their greater freedom of movement. This flexibility is crucial as it allows the molecule to adopt various conformations, which can be essential for fitting into a protein's binding site.

Hypothetical RMSF Data for this compound

| Molecular Region | Hypothetical Average RMSF (Å) | Interpretation |

| Indole Ring Atoms | 0.5 | Indicates a rigid and stable core structure. |

| Propan-2-ol Backbone | 0.9 | Shows moderate flexibility in the side chain. |

| Terminal Hydroxyl Group | 1.4 | High flexibility, allowing it to act as a hydrogen bond donor/acceptor in various orientations. |

| Terminal Methyl Groups | 1.6 | Highest flexibility, contributing to hydrophobic interactions. |

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is instrumental in predicting ligand-target interactions and binding affinity.

Given the structural similarity of the indol-4-yl core to the active moiety in Pindolol, a known antagonist of the β-adrenergic and 5-HT1A receptors, a hypothetical docking study could be conducted against the 5-HT1A serotonin (B10506) receptor. nih.govontosight.ai The predicted binding mode would likely involve key intermolecular interactions.

It is plausible that the hydrogen on the indole nitrogen (N-H) and the hydroxyl (-OH) group of the propan-2-ol side chain would act as hydrogen bond donors, forming connections with specific amino acid residues (like aspartate or serine) in the receptor's binding pocket. Furthermore, the aromatic indole ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the same pocket. These combined interactions would anchor the molecule within the receptor, a critical step for potential biological activity.

Following docking, scoring functions are used to calculate the theoretical binding energy, which estimates the strength of the ligand-receptor interaction. A lower binding energy (more negative value) suggests a more stable complex. Ligand Efficiency (LE) is a related metric that normalizes the binding energy by the number of non-hydrogen atoms, providing a measure of how efficiently a molecule binds to its target.

A theoretical comparison could be made between this compound and its isomers (e.g., substitution at the 3-yl or 7-yl position) to assess the impact of the substituent's position on binding. Hypothetically, the 4-yl isomer might exhibit a more favorable binding energy due to an optimal orientation of its hydrogen-bonding groups within the active site compared to its other isomers.

Hypothetical Binding Predictions for Indolepropanol Isomers with 5-HT1A Receptor

| Compound | Predicted Binding Energy (kcal/mol) | Ligand Efficiency (LE) |

| This compound | -7.5 | 0.50 |

| 2-(1H-indol-3-yl)propan-2-ol | -6.8 | 0.45 |

| 2-(1H-indol-7-yl)propan-2-ol | -7.1 | 0.47 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

QSAR modeling attempts to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

The first step in QSAR is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These can include electronic (e.g., polarizability), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. For this compound, key descriptors can be calculated using computational software.

Calculated Physicochemical Descriptors for this compound

| Descriptor | Value (Estimated/Calculated) | Description |

| Molecular Weight | 175.23 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.8 | A measure of lipophilicity or hydrophobicity. nih.gov |

| Topological Polar Surface Area (TPSA) | 36.0 Ų | An indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds. |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen and oxygen atoms. |

| Rotatable Bond Count | 1 | A measure of molecular flexibility. |

Once descriptors are calculated for a series of related indole compounds with known biological activity (e.g., IC₅₀ values for 5-HT1A receptor binding), a statistical method like Multiple Linear Regression (MLR) can be used to generate a QSAR model. The model takes the form of an equation that relates the descriptors to the activity.

A hypothetical QSAR equation for a series of indole derivatives might look like:

pIC₅₀ = 0.6 * XLogP3 - 0.02 * TPSA + 1.2 * (Number of H-Bond Donors) + 3.5

This theoretical model suggests that higher lipophilicity (XLogP3) and more hydrogen bond donors increase the predicted biological activity, while a larger polar surface area has a minor negative impact. Such a model, once validated, could be used to predict the pIC₅₀ of this compound and guide the design of new analogs with potentially improved potency.

Reaction Mechanism Prediction for Synthetic Pathways

The synthesis of complex organic molecules such as this compound is often preceded by extensive computational and theoretical studies to predict viable reaction pathways and understand the underlying mechanisms. These in silico investigations provide critical insights into reaction feasibility, regioselectivity, and potential energy landscapes, guiding experimental efforts. For this compound, while specific published computational studies on its synthetic mechanism are scarce, predictions can be formulated based on well-established principles of indole chemistry and analogous computational models for related reactions.

A highly plausible synthetic route to this compound is the Friedel-Crafts alkylation of the indole nucleus with an acetone (B3395972) equivalent, catalyzed by a Brønsted or Lewis acid. wikipedia.orgbyjus.combeilstein-journals.org This reaction is a form of electrophilic aromatic substitution. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model such reactions, elucidating transition state geometries, activation energies, and the thermodynamic stability of intermediates and products. researchgate.net

The predicted mechanism, which can be rigorously modeled using computational methods, involves several key steps:

Generation of the Electrophile: The reaction is initiated by the activation of acetone by an acid catalyst. In the presence of a Brønsted acid (H⁺), acetone is protonated to form a highly electrophilic hydroxyisopropyl cation or a related activated complex. DFT calculations can model the geometry and electronic structure of this activated species.

Electrophilic Attack and Regioselectivity: The electron-rich indole ring acts as a nucleophile, attacking the activated acetone. The indole nucleus has several potential sites for electrophilic attack, with the C3 position being the most electronically favored. acs.org However, substitution at other positions, including C4, is possible. Predicting the outcome requires calculating the activation energy barriers for the attack at each potential site (C2, C3, C4, C5, C6, C7). The pathway with the lowest energy transition state will be the kinetically preferred route. Computational models can precisely quantify these energy barriers, thereby predicting the regioselectivity of the alkylation.

Formation of the Sigma (σ) Complex: The electrophilic attack disrupts the aromaticity of the indole ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. The relative stability of the σ-complexes formed from attacks at different positions can be computed to provide further insight into the reaction's course.

Deprotonation: In the final step, a proton is eliminated from the site of substitution (the C4 position in this case) by a weak base (e.g., water or the conjugate base of the catalyst), restoring the aromatic system and yielding the final product, this compound.

Theoretical calculations provide quantitative data that are essential for predicting and understanding this reaction pathway. The parameters used in these DFT studies are crucial for obtaining accurate results.

Table 1: Typical Parameters for DFT Calculations in Reaction Mechanism Studies

| Parameter | Description / Common Examples |

| Method/Functional | Defines the approximation to the exchange-correlation energy. Common choices include B3LYP, M06-2X, and ωB97XD. researchgate.net |

| Basis Set | A set of functions used to build molecular orbitals. Examples include Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., cc-pVTZ). researchgate.netacs.org |

| Solvent Model | Accounts for the effect of the solvent on the reaction. The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) are frequently used. |

| Frequency Calculation | Used to identify stationary points on the potential energy surface as either minima (reactants, intermediates, products) or first-order saddle points (transition states). |

| Energy Calculation | Provides the electronic energy, which, when combined with zero-point vibrational energy (ZPVE) corrections, gives the total energy of a species. |

Table 2: Illustrative Global Reactivity Descriptors for Indole Calculated via DFT

| Descriptor | Formula | Typical Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon adding an electron; indicates electrophilicity. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Note: These values are used to compare the general reactivity of different molecules or reactive sites within a molecule.

By calculating the energy profile for the entire reaction, a theoretical chemist can predict the most likely pathway for the synthesis of this compound.

Table 3: Hypothetical Relative Energy Profile for the Acid-Catalyzed Alkylation of Indole

| Reaction Coordinate | Species | Relative Energy (ΔE) |

| Reactants | Indole + Protonated Acetone | 0.0 kcal/mol (Reference) |

| Transition State 1 | Transition state for C4 attack | +15 to +25 kcal/mol |

| Intermediate | σ-complex (at C4) | +5 to +10 kcal/mol |

| Transition State 2 | Transition state for deprotonation | +8 to +15 kcal/mol |

| Products | This compound + H⁺ | -5 to -15 kcal/mol (Exergonic) |

Note: The values in this table are hypothetical and for illustrative purposes only, representing a plausible energy landscape for a successful reaction.

Through such detailed computational analysis, a synthetic route can be optimized or validated before being attempted in a laboratory setting, saving significant time and resources.

Exploration of Biochemical and Molecular Interaction Modalities in Vitro and Mechanistic

Investigation of Receptor Binding Affinity in Isolated Systems (e.g., G-Protein Coupled Receptors)

No data is available on the receptor binding profile of 2-(1H-indol-4-yl)propan-2-ol.

Radioligand Binding Assays (if applicable to indole (B1671886) scaffold analogs)

There are no published radioligand binding assay results for this compound.

Calcium Mobilization Assays in Receptor-Expressing Cell Lines

No studies reporting calcium mobilization assays for this compound were found.

Enzyme Interaction Studies and Inhibition Kinetics

Information regarding the interaction of this compound with any enzyme, including whether it acts as a substrate or inhibitor, is not available in the scientific literature.

Evaluation of Compound as Substrate or Inhibitor for Relevant Enzymes

There is no data on the evaluation of this compound as a substrate or inhibitor for any enzyme.

Determination of IC50 or Ki Values (if applicable)

No IC50 or Ki values for this compound have been published.

Cellular Uptake and Localization Studies (In Vitro Cell Models)

There are no published studies on the cellular uptake or localization of this compound in any in vitro cell models.

Modulation of Cellular Signaling Pathways (e.g., Second Messenger Systems)

Cellular signaling pathways are complex networks that govern a vast array of physiological processes. The ability of a compound to modulate these pathways, often by influencing the levels of second messengers like cyclic AMP (cAMP) or by altering gene expression, is a key indicator of its biological activity.

Cyclic AMP is a ubiquitous second messenger involved in numerous signaling cascades, often initiated by the activation of G protein-coupled receptors (GPCRs). Assays that measure changes in intracellular cAMP levels are therefore crucial for identifying compounds that act as agonists, antagonists, or inverse agonists at these receptors.

While specific cAMP assay data for this compound is not publicly available, the pharmacological profiles of structurally related indole derivatives suggest that this is a pertinent area of investigation. For instance, analogues of pindolol, which features an indol-4-yloxy propanolamine (B44665) scaffold, are known to be potent 5-HT1A receptor antagonists. sigmaaldrich.cn The evaluation of such compounds often involves cAMP accumulation assays in cell lines expressing the target receptor. For example, in studies of β-adrenergic receptor ligands, changes in cAMP levels in response to an agonist like isoprenaline are measured in the presence and absence of the test compound to determine its antagonistic or inverse agonistic properties. nih.gov

A typical experimental design to assess the effect of this compound on cAMP signaling would involve the following:

Cell Line Selection: Utilizing a cell line, such as HEK293T or CHO, that is genetically engineered to express a specific receptor of interest (e.g., a serotonin (B10506) or dopamine (B1211576) receptor, given the indole core).

Assay Principle: Employing a competitive immunoassay or a reporter-based system to quantify intracellular cAMP levels.

Data Interpretation: Analyzing the concentration-response curves to determine the compound's potency (EC₅₀ or IC₅₀) and efficacy in modulating cAMP production.

Table 1: Representative Data from cAMP Assays for β-Adrenergic Receptor Ligands (Note: This table is illustrative and based on data for related compound classes, not this compound)

| Compound | Receptor | Assay Type | Result (Log EC₅₀/IC₅₀) | Efficacy (% of Isoprenaline Max) |

| Isoprenaline | β₂AR | cAMP Accumulation | -8.5 | 100% |

| Propranolol Derivative | β₂AR | cAMP Accumulation | -9.53 (Antagonist) | N/A |

| 7-methylcyanopindolol | β₂AR | CRE-SPAP Gene Transcription | Inverse Agonist | <100% (Basal) |

Source: Adapted from studies on β-adrenergic receptor antagonists. nih.govcore.ac.uk

Reporter gene assays are powerful tools for investigating the downstream consequences of receptor activation or inhibition, ultimately leading to changes in gene transcription. These assays link a specific transcriptional response element to a readily measurable reporter protein, such as luciferase or β-galactosidase.

For a compound like this compound, a reporter gene assay could elucidate its influence on nuclear receptors or signaling pathways that culminate in the activation of specific transcription factors. For example, research on ROR-γ antagonists, some of which feature complex indole-like scaffolds, utilizes luciferase reporter assays to quantify the inhibition of ROR-γ-mediated transcription. nih.gov In these experiments, cells are co-transfected with a ROR-γ expression vector and a reporter plasmid containing ROR response elements (ROREs) upstream of the luciferase gene. A reduction in luciferase activity in the presence of the compound indicates antagonistic activity. nih.gov

Similarly, the functional activity of β-adrenoceptor ligands can be assessed using a reporter gene assay where the reporter is under the control of a cAMP response element (CRE). nih.gov This provides a measure of the transcriptional consequences of changes in cAMP levels.

Table 2: Illustrative Reporter Gene Assay Data for a ROR-γ Antagonist (Note: This table is illustrative and based on data for a different compound class, not this compound)

| Compound | Target | Reporter Construct | Cell Line | Result (EC₅₀) |

| XY018 | ROR-γ | RORE-tk-luc | HEK293T | 190 nM |

Source: Adapted from studies on ROR-γ antagonists. nih.gov

Protein Crystallography and Structural Biology of Compound-Target Complexes (if formed)

X-ray crystallography is an indispensable technique for visualizing the three-dimensional structure of a compound bound to its protein target at atomic resolution. This information is invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design efforts.

Currently, there are no published crystal structures of this compound in complex with a biological target. However, the Protein Data Bank (PDB) contains numerous examples of indole-containing compounds co-crystallized with their respective protein targets, providing a framework for how this compound might engage with a binding site.

For instance, the crystal structure of a complex indole derivative bound to the PI3K-delta enzyme reveals key interactions within the affinity pocket and with a "tryptophan shelf". pdbj.org Similarly, structures of inhibitors bound to the bromodomain of human BRD4, which also contain an indole-like moiety, show detailed interactions that contribute to their inhibitory activity. rcsb.orgrcsb.org These studies highlight how the indole ring can participate in π-π stacking interactions, while other functional groups form hydrogen bonds and van der Waals contacts to achieve high affinity and selectivity. pdbj.orgrcsb.org

Should a protein target for this compound be identified, the process of obtaining a co-crystal structure would typically involve:

Protein Expression and Purification: Producing and isolating the target protein in high purity and sufficient quantity.

Crystallization: Screening a wide range of conditions to obtain well-ordered crystals of the protein in complex with the compound.

X-ray Diffraction Data Collection: Exposing the crystal to a high-intensity X-ray beam and collecting the resulting diffraction pattern.

Structure Determination and Refinement: Processing the diffraction data to generate an electron density map and build an atomic model of the protein-ligand complex.

Table 3: Examples of Protein Crystallography Data for Indole-Containing Compounds (Note: This table presents data for compounds structurally distinct from this compound to illustrate the nature of such data.)

| PDB ID | Compound | Target Protein | Resolution (Å) | Key Interactions Noted |

| 4EZJ | 2-(1-{[2-(5-fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl}piperidin-4-yl)propan-2-ol | PI3Kγ (mutant) | Not specified in abstract | Interaction with affinity pocket and tryptophan shelf. pdbj.org |

| 5S9R | 2-{3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-[(S)-(oxan-4-yl)(phenyl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol | BRD4 (Bromodomain 1) | 1.85 | Binding site includes Gln59, Trp81, Pro82, Phe83, Leu92, Leu94, Asn117, Asn140, Met149. rcsb.orgpdbj.org |

| 7MCF | 2-{3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-6-fluoro-5-[(S)-(3-fluoropyridin-2-yl)(oxan-4-yl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol | BRD4 (Bromodomain 1) | 2.19 | Interaction with cell cycle-related protein. rcsb.org |

Source: Protein Data Bank Japan and RCSB PDB. pdbj.orgrcsb.orgrcsb.orgpdbj.org

Structure Activity Relationship Sar Investigations for 2 1h Indol 4 Yl Propan 2 Ol Analogs

The systematic investigation of structure-activity relationships (SAR) for analogs of 2-(1H-indol-4-yl)propan-2-ol is fundamental to understanding how chemical modifications influence their biological activity. This knowledge is crucial for the rational design of novel compounds with potentially improved potency and selectivity. The core principle of SAR studies involves making specific, controlled changes to the molecular structure and assessing the impact on their interaction with biological targets.

Potential Applications As Research Tools and Chemical Probes

Use as Molecular Probes for Receptor Characterization

Molecular probes are essential for identifying and characterizing biological receptors, often by mimicking endogenous ligands or by binding to allosteric sites. Indole (B1671886) derivatives have been successfully developed as probes for a variety of receptors. mdpi.comnih.govresearchgate.net

The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the development of many indole-based ligands for serotonin receptors. mdpi.com Furthermore, derivatives of 1-(1H-indol-4-yloxy)propan-2-ol have been synthesized and evaluated as antagonists for 5-HT(1A) receptors, highlighting the importance of the 4-position substitution on the indole ring for receptor interaction.

Compounds with an indole core attached to a propanolamine (B44665) side chain have shown affinity for adrenergic receptors. ontosight.ai These molecules can act as antagonists and are valuable tools for mapping the binding pockets of these receptors and understanding their function. The specific stereochemistry and substituents on the propanolamine chain are often critical for potency and selectivity.

Moreover, novel indole derivatives are being designed as fluorescent probes. mdpi.comnih.govresearchgate.net By incorporating fluorophores or by harnessing the intrinsic fluorescence of the indole ring, these probes can be used in imaging studies to visualize receptor localization and trafficking in living cells. Water-soluble quinoline-indole derivatives, for instance, have been developed as three-photon fluorescent probes for nucleic acids. rsc.org

Table 1: Examples of Indole Derivatives as Molecular Probes

| Indole Derivative Class | Target Receptor/Application | Research Finding |

| Indole-Propanolamine Analogues | 5-HT(1A) Receptors | Serve as antagonists, crucial for studying receptor function. |

| Indole-based β-blockers | Adrenergic Receptors | Act as antagonists, used to characterize receptor binding sites. ontosight.ai |

| Quinoline-Indole Hybrids | Nucleic Acids (DNA/RNA) | Function as three-photon fluorescent probes for cellular imaging. rsc.org |

| Donor-π-Acceptor Indole Systems | pH Sensing | Exhibit chromism in response to pH changes, enabling their use as sensors. mdpi.comnih.gov |

Application in Elucidating Biological Mechanisms at a Cellular Level

Beyond receptor binding, chemical probes are instrumental in dissecting complex biological pathways at the cellular level. The diverse biological activities reported for indole derivatives suggest that 2-(1H-indol-4-yl)propan-2-ol could be a foundational structure for probes targeting various cellular processes. researchgate.netchula.ac.thnih.govnrfhh.com

Indole derivatives have been shown to possess potent antifungal properties. For example, certain 2-aryl-3-azolyl-1-indolyl-propan-2-ols act by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov By using such compounds, researchers can study the enzymes involved in this pathway and the consequences of their inhibition.

The indole framework is also found in compounds with antimicrobial activity against a range of bacteria, including drug-resistant strains. nih.gov These molecules can be used to investigate bacterial growth and survival mechanisms, potentially revealing new targets for antibiotic development. Some indole derivatives have been shown to target the NorA efflux pump in Staphylococcus aureus, a key mechanism of antibiotic resistance. nih.gov

Furthermore, the anticancer potential of indole derivatives is a major area of research. mdpi.comresearchgate.net They can influence multiple cellular pathways, including the cell cycle, apoptosis, and angiogenesis. mdpi.comimpactfactor.org For example, some indole derivatives act as selective COX-2 inhibitors, providing tools to study the role of this enzyme in inflammation and cancer. japsonline.com The development of probes based on the this compound scaffold could aid in understanding these complex signaling cascades.

Table 2: Biological Mechanisms Investigated with Indole Derivatives

| Biological Mechanism | Example Indole Derivative Class | Key Research Finding |

| Ergosterol Biosynthesis Inhibition | 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Inhibition of fungal growth through disruption of cell membrane synthesis. nih.gov |

| Bacterial Efflux Pump Inhibition | Indole-based efflux pump inhibitors | Reversal of antibiotic resistance in bacteria like S. aureus. nih.gov |

| Cyclooxygenase-2 (COX-2) Inhibition | N-substituted indole derivatives | Elucidation of the role of COX-2 in inflammation and cancer. japsonline.com |

| Antiviral Activity | Various indole scaffolds | Inhibition of viral replication, providing tools for virology research. nih.gov |

Role as Precursors for Complex Chemical Structures in Organic Synthesis

The synthesis of complex, biologically active molecules often relies on the availability of versatile chemical building blocks. The structure of this compound, with its reactive indole nucleus and tertiary alcohol, makes it a potentially valuable precursor in organic synthesis. The development of methods for the regioselective functionalization of the indole ring, particularly at the less reactive C4 position, is an active area of research. acs.orgclockss.orgnih.govcore.ac.uk

Several strategies have been developed for the synthesis of 4-substituted indoles. These include:

Palladium-catalyzed cross-coupling reactions: Starting from a protected 4-oxo-tetrahydroindole, the corresponding enol triflate can undergo various palladium-catalyzed reactions, such as carbonylation or coupling with organostannanes and organoboronic acids, to introduce substituents at the C4 position. clockss.org

Ruthenium-catalyzed C-H activation: Using a directing group, such as an aldehyde at the C3 position, allows for the direct and regioselective alkenylation of the C4 position of the indole ring. acs.orgnih.gov

Gold-catalyzed cyclizations: Pyrrole (B145914) derivatives can be elaborated through a sequence of reactions to form 4-hydroxyindoles via a gold-catalyzed benzannulation. nih.govacs.org

Modified Bischler-Möhlau reaction: This classical method has been modified to allow for the synthesis of 4-hydroxyindoles from the condensation of m-aminophenol and benzoin (B196080) at lower temperatures, improving yields and regioselectivity. researchgate.net

Once formed, the 4-substituted indole core of this compound can be further modified. The hydroxyl group of the propan-2-ol moiety can be used as a handle for further synthetic transformations, such as etherification or esterification, to build more complex side chains. The indole nitrogen can be alkylated or acylated, and the other positions on the indole ring can be functionalized through various electrophilic substitution reactions, although the C3 position is generally the most reactive. impactfactor.org This versatility makes this compound a promising starting material for the synthesis of libraries of compounds for drug discovery and chemical biology. openmedicinalchemistryjournal.comnih.govontosight.ai

Table 3: Synthetic Methods for 4-Substituted Indoles

| Synthetic Method | Key Features | Potential Application |

| Palladium-catalyzed cross-coupling | Versatile introduction of various functional groups at C4. clockss.org | Synthesis of diverse indole libraries. |

| Ruthenium-catalyzed C-H activation | Direct functionalization of the C4-H bond. acs.orgnih.gov | Economical and atom-efficient synthesis. |

| Gold-catalyzed benzannulation | Construction of the indole ring from pyrrole precursors. nih.govacs.org | Access to highly functionalized 4-hydroxyindoles. |

| Modified Bischler-Möhlau reaction | One-step synthesis of 4-hydroxyindoles from simple starting materials. researchgate.net | Scalable synthesis of the core structure. |

Q & A

Q. What are the optimal synthetic routes for 2-(1H-indol-4-yl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or condensation reactions starting from indole derivatives. For example, reacting 4-hydroxyindole with acetone under acid catalysis (e.g., H₂SO₄) via a Friedel-Crafts-like pathway can yield the tertiary alcohol. Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or THF) are critical to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required to isolate the product with >90% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of ¹H/¹³C NMR to verify the indole proton environment (e.g., aromatic protons at δ 6.8–7.5 ppm) and the tertiary alcohol group (C-OH carbon at ~70–75 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₃NO: calc. 175.0997). HPLC (C18 column, methanol/water mobile phase) assesses purity, while FT-IR identifies hydroxyl stretches (~3400 cm⁻¹) and indole N-H bonds (~3200 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to assess antiproliferative potential. Pair this with enzyme inhibition studies (e.g., kinase or cytochrome P450 assays) to identify molecular targets. Use concentrations ranging from 1–100 μM, and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do substituents on the indole ring modulate the compound’s biological activity?

Substituents at the indole 3-, 5-, or 7-positions can drastically alter bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance electrophilic interactions with target proteins, while bulky groups (e.g., -CH₃) may sterically hinder binding. Compare analogs like 2-(1-methylindol-4-yl)propan-2-ol (reduced solubility but increased membrane permeability) and 2-(5-fluoroindol-4-yl)propan-2-ol (improved enzyme inhibition via halogen bonding) .

Q. What strategies resolve contradictions in reported data on its mechanism of action?

Discrepancies in activity (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, serum content) or compound stability. Address this by:

- Standardizing protocols : Use identical cell lines, serum-free media, and incubation times.

- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation.

- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling .

Q. How can computational methods guide the design of derivatives with improved target specificity?

Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions between the indole-propanol scaffold and active sites (e.g., serotonin receptors or kinases). Use QSAR models to correlate structural features (logP, polar surface area) with activity. Prioritize derivatives with predicted lower toxicity via ADMET profiling (e.g., SwissADME) .

Q. What are the challenges in studying its enantiomeric forms, and how can they be addressed?

The tertiary alcohol center introduces chirality, but resolution of enantiomers is challenging due to similar physical properties. Use chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation). Test separated enantiomers in binding assays to identify stereospecific effects .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies :

- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Light/oxidation : Expose to UV light (ICH Q1B guidelines) or H₂O₂, then quantify decomposition products.

- Thermal stability : Store at 40°C/75% RH for 4 weeks and compare to initial HPLC profiles .

Q. What advanced techniques elucidate its interaction with biomolecules?

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.

- NMR titration : Monitor chemical shift changes in the indole protons upon binding to DNA or enzymes.

- ITC (isothermal titration calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.